N-(1,5-dimethylpyrrol-3-yl)acetamide chemical structure and properties
N-(1,5-dimethylpyrrol-3-yl)acetamide chemical structure and properties
Abstract
This technical guide provides a comprehensive overview of Cloquintocet, specifically its acid form, a quinoline derivative identified by CAS Number 88349-88-6. Initially, it is important to clarify a potential ambiguity: the CAS number provided is sometimes erroneously associated with N-(1,5-dimethylpyrrol-3-yl)acetamide. This document will focus exclusively on the validated identity of CAS 88349-88-6, which is [(5-chloro-8-quinolinyl)oxy]acetic acid, known as Cloquintocet. This guide is intended for researchers, scientists, and professionals in the agrochemical and drug development fields, offering detailed insights into its chemical structure, physicochemical properties, synthesis, mechanism of action as a herbicide safener, and analytical methodologies.
Chemical Identity and Physicochemical Properties
Cloquintocet is the common name for the organic compound [(5-chloro-8-quinolinyl)oxy]acetic acid. It belongs to the class of quinolines and is a key active ingredient used as a herbicide safener. Its primary function is to protect cereal crops from the phytotoxic effects of certain herbicides, thereby enhancing the herbicide's selectivity.[1][2]
Chemical Structure
The molecular structure of Cloquintocet consists of a 5-chloro-8-hydroxyquinoline core that is ether-linked to an acetic acid moiety.
Caption: Chemical structure of Cloquintocet (acid).
Physicochemical Data
A summary of the key physicochemical properties of Cloquintocet is presented in the table below.
| Property | Value | Reference(s) |
| IUPAC Name | [(5-chloro-8-quinolinyl)oxy]acetic acid | [2] |
| CAS Number | 88349-88-6 | [2] |
| Molecular Formula | C₁₁H₈ClNO₃ | [2] |
| Molecular Weight | 237.64 g/mol | [2] |
| Appearance | Colorless crystals | [3] |
| Solubility in Water | pH 5: 3.12 g/L; pH 7 & 9: >50 g/L | [4] |
| Solubility in Organic Solvents (mg/L at 20°C) | Methanol: 2400, Acetone: 680, n-Octanol: 540, Ethyl acetate: 190 | [4] |
| Stability | Stable under accelerated storage conditions (54°C for 2 weeks) | [4] |
Synthesis of Cloquintocet
The synthesis of Cloquintocet is typically achieved through the etherification of 5-chloro-8-hydroxyquinoline with a suitable two-carbon synthon, followed by hydrolysis if an ester is used as the starting material. A common laboratory and industrial-scale synthesis involves the reaction of 5-chloro-8-hydroxyquinoline with an ester of chloroacetic acid, followed by hydrolysis of the resulting ester intermediate.
Synthesis Workflow
Caption: Generalized synthesis workflow for Cloquintocet.
Experimental Protocol: Synthesis from Cloquintocet-mexyl
This protocol describes the acidic hydrolysis of Cloquintocet-mexyl to yield Cloquintocet acid.
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Reaction Setup: A suspension of Cloquintocet-mexyl (e.g., 70.70 g) in demineralized water (e.g., 205 g) is prepared in a suitable reaction vessel equipped with a reflux condenser and stirrer.
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Acid Addition: Aqueous hydrochloric acid (e.g., 32%) is slowly added to the suspension.
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Reflux: The reaction mixture is heated to reflux (approximately 100°C) and maintained under stirring for a period of several hours (e.g., 6 hours) to ensure complete hydrolysis.
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Crystallization and Isolation: The resulting biphasic solution is cooled gradually (e.g., to 20°C over 4 hours) to induce crystallization of the product.
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Filtration and Washing: The solid product is collected by filtration and washed with demineralized water to remove any remaining impurities.
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Drying: The isolated solid is dried under vacuum to yield Cloquintocet acid hydrochloride as a light brown solid. Subsequent neutralization can provide the free acid.
Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum of Cloquintocet is expected to show characteristic signals for the aromatic protons of the quinoline ring system, a singlet for the methylene protons of the acetic acid moiety, and a broad singlet for the carboxylic acid proton. The aromatic region would display a complex splitting pattern due to the substituted quinoline core.
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¹³C NMR: The carbon NMR spectrum would exhibit signals corresponding to the eleven carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid would appear downfield (typically >170 ppm). The aromatic carbons would resonate in the 110-150 ppm range, with carbons attached to heteroatoms (Cl, N, O) showing characteristic shifts. The methylene carbon would appear in the aliphatic region.
Infrared (IR) Spectroscopy
The IR spectrum of Cloquintocet would be characterized by the following key absorptions:
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A broad O-H stretching band for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.
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A strong C=O stretching vibration for the carbonyl group of the carboxylic acid, expected around 1700-1730 cm⁻¹.
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C-O stretching vibrations for the ether linkage and the carboxylic acid.
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C=C and C=N stretching vibrations characteristic of the quinoline aromatic system.
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A C-Cl stretching vibration.
Mass Spectrometry (MS)
Electron impact (EI) or electrospray ionization (ESI) mass spectrometry can be used for the determination of the molecular weight and fragmentation pattern of Cloquintocet. The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would be observed at m/z 237/239 (due to the isotopic abundance of ³⁵Cl and ³⁷Cl). Fragmentation would likely involve the loss of the carboxylic acid group and cleavage of the ether linkage.
High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for the quantitative analysis of Cloquintocet in formulated products and for residue analysis.
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Method: Reversed-phase HPLC with UV detection is commonly employed.
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Column: A C18 column (e.g., Supelcosil LC-18, 250 x 4.6 mm, 5 µm) is suitable for separation.
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Mobile Phase: A gradient elution using a mixture of an acidic aqueous phase (e.g., 0.2% o-phosphoric acid in water) and an organic modifier (e.g., acetonitrile) is typically used.
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Detection: UV detection is carried out at a wavelength where the quinoline chromophore has significant absorbance, such as 330 nm.
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Quantification: External standardization with a certified reference standard is used for accurate quantification.
Mechanism of Action as a Herbicide Safener
Cloquintocet is not a herbicide itself but acts as a safener, protecting cereal crops like wheat and barley from the phytotoxic effects of certain herbicides, particularly those that target grassy weeds.[1][3]
Biochemical Pathway
The primary mechanism of action of Cloquintocet is the enhancement of the crop's natural metabolic detoxification pathways for the herbicide.[1][4][5][6][7] This is achieved by inducing the expression of key detoxification enzymes.
Caption: Mechanism of action of Cloquintocet as a herbicide safener.
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Induction of Detoxification Enzymes: Cloquintocet upregulates the expression of genes encoding for key detoxification enzymes, such as cytochrome P450 monooxygenases (Phase I metabolism) and glutathione S-transferases (GSTs) (Phase II metabolism).[4][6][7]
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Accelerated Herbicide Metabolism: The increased levels of these enzymes lead to a more rapid metabolism of the herbicide into non-phytotoxic metabolites within the crop plant.[3][5]
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Enhanced Crop Tolerance: By quickly neutralizing the herbicide, Cloquintocet prevents it from reaching its target site in the crop at concentrations that would cause injury, thus ensuring the crop's survival and health.[1]
Applications in Agrochemicals
Cloquintocet is exclusively used in the agricultural sector as a component of herbicide formulations. It is most commonly co-formulated with aryloxyphenoxypropionate herbicides, such as clodinafop-propargyl, to control annual grasses in cereal crops.[2][3][5] Its application allows for the use of highly effective herbicides that would otherwise be too damaging to the crops.
Conclusion
Cloquintocet (acid), with the CAS number 88349-88-6, is a vital component in modern agriculture, serving as a highly effective herbicide safener. Its mechanism of action, centered on the induction of metabolic detoxification pathways in cereal crops, is a prime example of targeted biochemical intervention to improve crop safety and herbicide efficacy. This guide has provided a detailed overview of its chemical and physical properties, a plausible synthesis route, methods for its analytical characterization, and a clear explanation of its biochemical function. Further research into the specific enzymes induced by Cloquintocet and their substrate specificities could lead to the development of even more effective and selective crop protection solutions.
References
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APVMA. (n.d.). Public release summary on the evaluation of the new active, cloquintocet acid, in the product Crusader Go DRI Herbicide. Australian Pesticides and Veterinary Medicines Authority. Retrieved from [Link]
- Zhao, N., et al. (2023). Research Progress on the Action Mechanism of Herbicide Safeners: A Review. Journal of Agricultural and Food Chemistry.
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MDPI. (2022). Current Advances in the Action Mechanisms of Safeners. MDPI. Retrieved from [Link]
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HPM India. (n.d.). Safner - Cloquintocet-Mxyle. HPM Chemicals & Fertilizers Ltd. Retrieved from [Link]
- Kreuz, K., et al. (1996). Herbicide Safeners: Recent Advances and Biochemical Aspects of Their Mode of Action.
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US EPA. (n.d.). Pesticides; Cloquintocet mexyl. United States Environmental Protection Agency. Retrieved from [Link]
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AERU. (2025). Cloquintocet acid. University of Hertfordshire. Retrieved from [Link]
- Google Patents. (n.d.). WO2013072376A1 - Process for the preparation of a quinoline carboxylic acid.
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PubChem. (n.d.). Cloquintocet-mexyl. National Center for Biotechnology Information. Retrieved from [Link]
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ResearchGate. (2018). Synthesis, Characterization, and Biological Activity of 5‐Chloroquinolin‐8‐ol Complexes. Retrieved from [Link]
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Shimadzu. (n.d.). Analytical Methods for Organic Acids. Retrieved from [Link]
